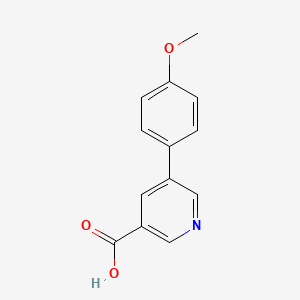

5-(4-Methoxyphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZESDZHPDHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406238 | |

| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-52-6 | |

| Record name | 5-(4-Methoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 5-(4-Methoxyphenyl)nicotinic acid

An In-depth Technical Guide to the Synthesis and Properties of 5-(4-Methoxyphenyl)nicotinic Acid

Abstract

This compound is a biaryl carboxylic acid that merges the pharmacologically significant nicotinic acid (Vitamin B3) scaffold with a methoxyphenyl moiety.[1][2] This structural combination presents a compelling target for researchers in medicinal chemistry and drug development, offering a versatile platform for constructing novel molecular entities. This guide provides a comprehensive overview of the efficient synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, details its key physicochemical properties, and discusses its potential within the broader context of drug discovery.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin, is a fundamental biomolecule and a precursor to the coenzymes NAD and NADP, which are essential for countless metabolic redox reactions.[3][4] Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent, primarily used for its potent lipid-modifying effects, such as lowering LDL cholesterol and raising HDL cholesterol.[5][6] Its mechanism of action involves the GPR109A receptor, which also mediates anti-inflammatory effects, suggesting its utility in treating conditions like atherosclerosis independently of its lipid-lowering properties.[5][7][8]

The pyridine-3-carboxylic acid core is, therefore, a "privileged scaffold" in medicinal chemistry. The introduction of an aryl substituent at the 5-position, as in this compound, creates a biaryl structure. Biaryl motifs are prevalent in pharmaceuticals, often serving to orient functional groups in three-dimensional space to optimize interactions with biological targets. The methoxy group on the appended phenyl ring can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability, making this compound and its derivatives attractive for library synthesis and lead optimization campaigns.[9][10]

Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and efficient method for constructing the C-C bond between the pyridine and phenyl rings in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[12][13]

Mechanistic Rationale

The choice of the Suzuki coupling is predicated on its reliability and robustness. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid.

-

Transmetalation: The organic group from the 4-methoxyphenylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The use of a phosphine ligand (e.g., from tetrakis(triphenylphosphine)palladium(0)) stabilizes the palladium catalyst throughout the cycle. The base (e.g., K₃PO₄ or K₂CO₃) is crucial for the transmetalation step and to neutralize the acid produced.

Detailed Experimental Protocol

This protocol describes a robust solution-phase synthesis of this compound.

Materials:

-

5-Bromonicotinic acid (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1 mixture) or Dimethylformamide (DMF), degassed

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for workup and purification

Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium catalyst.

-

Reagent Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 equiv). Subsequently, add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Place the flask in a preheated oil bath set to 90-100 °C. Stir the mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and filter to remove any insoluble catalyst residues.

-

Acidification & Isolation: Transfer the aqueous filtrate to a beaker and acidify with 1M HCl until the pH is approximately 4-5. The product, this compound, will precipitate out of the solution as it is least soluble at its isoelectric point.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is essential for its application in drug discovery, guiding formulation, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| CAS Number | 887973-52-6 | [1][2] |

| Appearance | White to off-white powder/solid | |

| Melting Point | >300 °C (decomposes) | [14] |

| LogP (Computed) | 2.45 | [2] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Interpretation of Properties:

-

LogP: A value of 2.45 suggests moderate lipophilicity, indicating a good balance between aqueous solubility and the ability to cross biological membranes.

-

TPSA: A TPSA of 59.42 Ų is well within the range for good oral bioavailability according to Lipinski's Rule of Five (typically <140 Ų). This value suggests the molecule has favorable polarity for passive diffusion across cell membranes.

-

Hydrogen Bonding: With one donor (the carboxylic acid proton) and three acceptors (the pyridine nitrogen and two oxygen atoms), the molecule has the capacity for specific interactions with biological targets.

-

Solubility: As a carboxylic acid, its solubility is highly pH-dependent. It is expected to be poorly soluble in acidic aqueous media but will form soluble carboxylate salts in neutral to basic conditions. It is generally soluble in organic solvents like DMSO and DMF.[7]

Biological Context and Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structure allows for informed speculation on its potential applications.

-

Anti-inflammatory Activity: The methoxyphenyl moiety is found in many compounds with anti-inflammatory properties.[15] Given that nicotinic acid itself has anti-inflammatory effects via the GPR109A receptor, this derivative could be explored for similar or enhanced activity.[5]

-

Antihyperlipidemic Agents: Nicotinic acid is a known antihyperlipidemic agent.[6][9] Derivatives are often synthesized to improve potency, selectivity, or pharmacokinetic profiles. The 5-aryl substitution could modulate receptor affinity or other properties relevant to lipid metabolism.

-

Enzyme Inhibition: The biaryl scaffold is a common feature in kinase inhibitors and other enzyme-targeted drugs.[16] This molecule could serve as a foundational fragment for developing inhibitors of various enzymes implicated in diseases like cancer. For instance, compounds with a methoxyphenyl moiety have been investigated as tubulin polymerization inhibitors.[17]

-

Central Nervous System (CNS) Applications: Nicotinic acid analogues have been explored for their effects on neuronal nicotinic acetylcholine receptors (nAChRs), which are targets for CNS disorders.[18]

The synthesis of this compound provides a key intermediate that can be further functionalized at the carboxylic acid group (e.g., forming amides or esters) to generate a library of diverse compounds for screening against various biological targets.

Conclusion

This compound is a structurally compelling molecule that is readily accessible through robust and scalable synthetic methods like the Suzuki-Miyaura cross-coupling. Its physicochemical properties are favorable for a drug discovery context, balancing lipophilicity and polarity. By combining the privileged nicotinic acid scaffold with a biaryl motif, this compound represents a valuable building block for the development of new therapeutic agents across multiple disease areas, including metabolic, inflammatory, and oncological disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this versatile chemical entity.

References

-

Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

5-(2-Methoxy-5-methylphenyl)nicotinic acid | C14H13NO3 | CID 52984099 - PubChem. PubChem @ NIH. Available at: [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives - ElectronicsAndBooks. ElectronicsAndBooks. Available at: [Link]

-

Nicotinic acid - Wikipedia. Wikipedia. Available at: [Link]

-

New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed. PubMed @ NIH. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. MDPI. Available at: [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. Google Patents.

-

Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed. PubMed @ NIH. Available at: [Link]

-

Nicotinic acid - CAS Common Chemistry. CAS Common Chemistry. Available at: [Link]

-

Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. MDPI. Available at: [Link]

-

Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed. PubMed @ NIH. Available at: [Link]

-

A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC. NIH. Available at: [Link]

-

Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed. PubMed @ NIH. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors - PubMed. PubMed @ NIH. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 5. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)nicotinic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details its chemical structure, physicochemical properties, and a robust, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling. A thorough characterization section, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), is presented to aid in compound verification. Furthermore, this guide delves into the prospective pharmacological applications of this compound, focusing on its potential as a GPR109A agonist for the treatment of dyslipidemia. The underlying mechanism of action, rooted in the well-established pharmacology of nicotinic acid, is discussed in detail. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and development of novel therapeutics targeting metabolic diseases.

Introduction and Chemical Identity

This compound, also known as 5-(4-methoxyphenyl)pyridine-3-carboxylic acid, is a biaryl compound that merges a nicotinic acid core with a methoxy-substituted phenyl ring. Nicotinic acid (Niacin or Vitamin B3) itself is a well-established therapeutic agent used for decades to manage dyslipidemia[1][2]. Its derivatives are a subject of ongoing research to improve efficacy and reduce side effects, primarily the characteristic flushing response[1]. The introduction of the 4-methoxyphenyl substituent at the 5-position of the pyridine ring is a strategic modification aimed at exploring the structure-activity relationships (SAR) of agonists for the nicotinic acid receptor, GPR109A (HCA₂)[3][4]. Understanding the chemical and pharmacological properties of this specific derivative is crucial for its potential development as a therapeutic agent.

Table 1: Chemical Identity and Physicochemical Properties

| Identifier | Value |

| IUPAC Name | 5-(4-methoxyphenyl)pyridine-3-carboxylic acid |

| Synonyms | This compound |

| CAS Number | 887973-52-6[5][6] |

| Molecular Formula | C₁₃H₁₁NO₃[5][6] |

| Molecular Weight | 229.23 g/mol [5] |

| SMILES | COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O[5] |

| InChI Key | LNDZESDZHPDHJN-UHFFFAOYSA-N[6] |

| Calculated LogP | 2.4554[5] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų[5] |

| Hydrogen Bond Donors | 1[5] |

| Hydrogen Bond Acceptors | 3[5] |

| Rotatable Bonds | 3[5] |

Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance. In this case, the coupling occurs between 5-bromonicotinic acid and 4-methoxyphenylboronic acid.

Synthetic Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology adapted from established procedures for Suzuki-Miyaura couplings involving similar substrates.

Materials:

-

5-Bromonicotinic acid (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and adjust the pH to ~2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic and Physicochemical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections provide the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ ~9.2 ppm (s, 1H): Proton on C2 of the pyridine ring.

-

δ ~8.8 ppm (s, 1H): Proton on C6 of the pyridine ring.

-

δ ~8.4 ppm (s, 1H): Proton on C4 of the pyridine ring.

-

δ ~7.6 ppm (d, J ≈ 8.8 Hz, 2H): Protons on C2' and C6' of the phenyl ring.

-

δ ~7.0 ppm (d, J ≈ 8.8 Hz, 2H): Protons on C3' and C5' of the phenyl ring.

-

δ ~3.9 ppm (s, 3H): Protons of the methoxy group (-OCH₃).

-

δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH). This peak may be broad and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR (Predicted):

-

δ ~166 ppm: Carboxylic acid carbon (C=O).

-

δ ~160 ppm: C4' of the phenyl ring (attached to -OCH₃).

-

δ ~152 ppm: C6 of the pyridine ring.

-

δ ~150 ppm: C2 of the pyridine ring.

-

δ ~138 ppm: C4 of the pyridine ring.

-

δ ~133 ppm: C5 of the pyridine ring.

-

δ ~129 ppm: C1' of the phenyl ring.

-

δ ~128 ppm: C2' and C6' of the phenyl ring.

-

δ ~126 ppm: C3 of the pyridine ring.

-

δ ~115 ppm: C3' and C5' of the phenyl ring.

-

δ ~55.5 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1610, ~1580, ~1500 | C=C and C=N stretch | Aromatic Rings |

| ~1250 | C-O stretch | Aryl Ether |

| ~1180 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to show the protonated molecular ion.

-

[M+H]⁺: Calculated m/z = 230.0761 for C₁₃H₁₂NO₃⁺.

Physical Appearance and Solubility

-

Appearance: Expected to be an off-white to white crystalline solid.

-

Solubility: Likely soluble in polar organic solvents such as DMSO and methanol, with limited solubility in water and nonpolar solvents. The solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid group.

Pharmacological Profile and Mechanism of Action

While direct experimental data for this compound is not yet widely published, its pharmacological activity can be predicted with a high degree of confidence based on its structural similarity to nicotinic acid and other GPR109A agonists.

Primary Target: GPR109A (HCA₂) Receptor

The primary molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂)[1][2]. This receptor is highly expressed in adipocytes and immune cells such as macrophages[7]. This compound is designed as a potential agonist for this receptor.

Mechanism of Action for Lipid Modification

The therapeutic effects of nicotinic acid on lipid profiles are mediated through the activation of GPR109A on adipocytes[7].

-

GPR109A Activation: The agonist binds to GPR109A on the surface of fat cells.

-

Gαi Signaling: The receptor couples to an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Inhibition of Lipolysis: The reduction in cAMP levels decreases the activity of hormone-sensitive lipase, the rate-limiting enzyme for the breakdown of triglycerides into free fatty acids (FFAs).

-

Reduced FFA Flux: The decreased release of FFAs from adipose tissue reduces their flux to the liver.

-

Decreased VLDL and LDL: In the liver, FFAs are used to synthesize triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). A reduced supply of FFAs leads to decreased VLDL production and, consequently, lower levels of low-density lipoprotein (LDL) cholesterol, as VLDL is a precursor to LDL.

Potential for Reduced Flushing Side Effect

A major limitation of nicotinic acid therapy is a cutaneous vasodilation known as flushing, which is also mediated by GPR109A, but in Langerhans cells of the skin[1]. This activation leads to the release of prostaglandins (primarily PGD₂) that cause the vasodilation. The design of novel GPR109A agonists like this compound is often driven by the goal of separating the anti-lipolytic effects from the flushing effects, potentially through biased agonism or altered pharmacokinetic properties. The bulky 4-methoxyphenyl group may modulate the interaction with the receptor in a way that could potentially alter the signaling cascade responsible for flushing.

Signaling Pathway Diagram

Caption: GPR109A signaling pathway in adipocytes.

Conclusion and Future Directions

This compound is a readily synthesizable derivative of nicotinic acid with strong potential as a GPR109A agonist. The well-defined Suzuki-Miyaura coupling protocol provides a reliable route for its preparation, enabling further investigation by the research community. Based on the established pharmacology of its parent compound, it is hypothesized to exert beneficial lipid-lowering effects by inhibiting lipolysis in adipocytes.

Future research should focus on obtaining direct experimental evidence to validate the predicted properties outlined in this guide. Key areas for investigation include:

-

In Vitro Pharmacological Profiling: Determining the binding affinity (Ki) and functional potency (EC₅₀ or IC₅₀) of this compound at the GPR109A receptor.

-

Selectivity Screening: Assessing its activity on other receptors to determine its selectivity profile.

-

In Vivo Efficacy and Safety: Evaluating its lipid-modifying effects and potential for causing flushing in relevant animal models.

-

Crystallographic Studies: Obtaining a crystal structure of the compound, ideally in complex with the GPR109A receptor, to provide invaluable insights for future rational drug design.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to the development of novel and improved therapies for dyslipidemia and related cardiovascular diseases.

References

-

Benyó Z, Gille A, Kero J, Csiky M, Suchankova MC, Nusing RM et al. (2005). GPR109A (PUMA‐G/HM74A) mediates nicotinic acid‐induced flushing. J Clin Invest 115: 3634–3640. [Link]

-

Semple, G., et al. (2009). 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 19(8), 2121-2124. [Link]

-

Kamanna VS, Kashyap ML. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? Am J Cardiol, 100(11A), S53-61. [Link]

-

Lukasova M, Malaval C, Gille A, Kero J, Offermanns S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(3), 1163-1173. [Link]

-

Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert opinion on therapeutic patents, 19(8), 1149-1155. [Link]

-

Fernández, S., et al. (2005). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 46(1), 141-144. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies for creating these molecules, explore their diverse biological activities with a focus on anticancer and anti-inflammatory applications, and analyze the critical structure-activity relationships that govern their therapeutic potential.

Nicotinic acid (Niacin, Vitamin B3) is a well-established pharmacotherapeutic agent, historically used as the oldest known lipid-lowering drug. Its simple pyridine-carboxylic acid core, however, serves as a versatile and "privileged" scaffold in drug discovery. By chemically modifying this core, researchers can create derivatives that interact with a wide array of biological targets, moving far beyond the original metabolic applications.

The strategic addition of an aryl group, specifically a 4-methoxyphenyl substituent, at the 5-position of the nicotinic acid ring dramatically alters the molecule's spatial and electronic properties. This modification opens up new avenues for therapeutic intervention, transforming the humble vitamin into a platform for developing highly specific and potent agents targeting complex diseases like cancer and chronic inflammation. This guide will explore the synthesis, mechanisms, and potential of this promising class of compounds.

Part 1: Core Synthetic Strategies

The foundational step in accessing this class of compounds is the formation of the carbon-carbon bond between the pyridine core and the methoxyphenyl ring. The most robust and widely adopted method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The Suzuki coupling is preferred due to its high functional group tolerance (the carboxylic acid of the nicotinic acid moiety does not need to be protected), its use of commercially available and relatively non-toxic boronic acid reagents, and its generally high yields. The choice of catalyst (e.g., a palladium source like Pd(OAc)₂), a suitable ligand (e.g., a phosphine), and a base is critical. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle[1][2].

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Representative Synthesis via Suzuki Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving aryl halides[1].

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 5-bromonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Solvent Addition: Add a 4:1 mixture of Dioxane and Water (10 mL).

-

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol) to the mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 85-90°C and maintain it at this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the carboxylic acid product. Filter, wash with cold water, and dry to yield this compound.

Part 2: Therapeutic Potential as Kinase Inhibitors (Anticancer Activity)

A primary area where 5-arylnicotinic acid derivatives show immense promise is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, a process they stimulate by secreting VEGF. When VEGF binds to VEGFR-2 on endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to new vessel formation. By inhibiting the kinase activity of VEGFR-2, these nicotinic acid derivatives block this signaling cascade, effectively cutting off the tumor's blood and nutrient supply.[4][5]

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Activity of Nicotinamide-Based Analogs

Studies have shown that converting the carboxylic acid of the parent scaffold to various amides is crucial for potent VEGFR-2 inhibition. The amide moiety often acts as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of the kinase.[3][6]

| Compound ID | Modifications from Core Scaffold | Target Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Reference |

| Compound 6 | Nicotinamide-hydrazone derivative | HCT-116 | 9.3 | 60.83 | [3] |

| HepG-2 | 7.8 | [3] | |||

| Compound 8 | Nicotinamide-thiosemicarbazide | HCT-116 | 5.4 | 77.02 | [6] |

| HepG-2 | 7.1 | [6] | |||

| Sorafenib | Reference Drug | - | - | 53.65 | [6] |

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a standard method for assessing the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

-

Plate Preparation: Add 5 µL of test compound (serially diluted in DMSO) to the wells of a 96-well plate.

-

Enzyme & Substrate Addition: To each well, add 20 µL of a solution containing recombinant human VEGFR-2 enzyme and a poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.

-

Reaction Initiation: Initiate the phosphorylation reaction by adding 25 µL of ATP solution to each well. Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using an antibody that specifically recognizes the phosphorylated tyrosine, linked to a detection system (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 3: Therapeutic Potential as Anti-inflammatory Agents

Derivatives of the this compound scaffold have also demonstrated significant anti-inflammatory properties. This activity stems from their ability to modulate key pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects are often multifactorial. Evidence points towards the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce inflammatory mediators like prostaglandins and nitric oxide. Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central players in driving and sustaining inflammation.[7][8]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 5-(4-Methoxyphenyl)nicotinic acid

An In-depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Context

This guide provides a comprehensive technical overview of this compound, a compound of interest within the broader class of nicotinic acid derivatives. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence is confirmed by its CAS registry number 887973-52-6[1]. This document, therefore, synthesizes information from the wider body of research on nicotinic acid and its analogs to present a detailed account of its synthesis, physicochemical properties, and potential therapeutic relevance for researchers, scientists, and drug development professionals.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for cellular metabolism.[2][3] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for a vast array of redox reactions in the body.[2] Beyond its nutritional role, pharmacological doses of nicotinic acid have been used for decades to manage dyslipidemia.[4][5][6] It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[4][5][6]

The therapeutic utility of nicotinic acid has spurred significant interest in the development of its derivatives to improve efficacy, reduce side effects (such as flushing), and explore new therapeutic applications.[4][5][6] Aryl-substituted nicotinic acids, such as this compound, represent a key area of this research, with modifications aimed at modulating the compound's pharmacological profile.[7][8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| CAS Number | 887973-52-6 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [1] |

| LogP | 2.4554 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of this compound

The synthesis of 5-aryl-nicotinic acids is well-documented in the chemical literature, with palladium-catalyzed cross-coupling reactions being a prominent method. A general and efficient route for the synthesis of 5-arylnicotinates involves the Suzuki coupling of a brominated pyridine derivative with an arylboronic acid.[9]

A plausible synthetic pathway for this compound is outlined below. This approach offers a versatile and high-yielding route to the target compound.

Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of 5-Aryl-Nicotinic Acid Esters

This protocol describes a general method for the synthesis of 5-aryl-nicotinic acid esters, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Step 1: Suzuki Cross-Coupling Reaction

-

To a reaction vessel, add methyl 5-bromonicotinate (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a suitable base, for example, sodium carbonate (2 equivalents), dissolved in a mixture of a solvent like toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure methyl 5-(4-methoxyphenyl)nicotinate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 5-(4-methoxyphenyl)nicotinate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Therapeutic Applications and Biological Context

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives.[7] These compounds can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] The introduction of an aryl group at the 5-position of the pyridine ring can influence the molecule's interaction with biological targets, potentially leading to enhanced anti-inflammatory effects with an improved side-effect profile.[8]

Dyslipidemia Management

The primary pharmacological action of nicotinic acid is the modulation of lipid profiles.[4][5][6] It is plausible that this compound was synthesized as part of a research program aimed at discovering novel agonists of the nicotinic acid receptor (GPR109A) with reduced flushing side effects.[4][5] The methoxyphenyl group could potentially alter the binding affinity and signaling pathway activation of the receptor, leading to a more favorable therapeutic window.

Conclusion

This compound is a tangible chemical entity with a plausible and efficient synthetic route based on modern cross-coupling methodologies. While its specific discovery and detailed biological evaluation are not extensively documented in publicly accessible literature, its structural framework as a 5-aryl-nicotinic acid derivative places it within a class of compounds with significant therapeutic potential, particularly in the areas of inflammation and lipid metabolism. This guide provides a foundational understanding for researchers interested in exploring the properties and applications of this and related molecules. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

spectroscopic analysis of 5-(4-Methoxyphenyl)nicotinic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(4-Methoxyphenyl)nicotinic Acid

Introduction: Unveiling the Molecular Architecture

This compound (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ) is a biphenyl-type heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a nicotinic acid core linked to a methoxy-substituted phenyl ring, presents a unique combination of functional groups—a carboxylic acid, a pyridine ring, and a methoxy ether. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications.

Spectroscopic analysis provides the definitive toolkit for this characterization. By probing the molecule with different forms of energy, we can map its atomic connectivity, identify its functional groups, and confirm its overall structure with high fidelity. This guide offers a comprehensive, field-proven approach to the multi-faceted , intended for researchers and drug development professionals who require rigorous analytical validation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationship of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum of this molecule is highly diagnostic. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group, combined with the electron-donating effect of the methoxy group, creates a well-resolved distribution of proton signals across the spectrum. The acidic proton of the carboxyl group is exceptionally deshielded due to strong hydrogen bonding and electronegativity, placing its signal in a unique downfield region.[2]

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively dissolves the compound and its residual water peak does not obscure key signals. The acidic proton is also readily observable in DMSO-d₆.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Validation: To confirm the identity of the acidic -COOH proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton will disappear due to hydrogen-deuterium exchange.[2]

Predicted Spectral Data & Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~13.0 - 13.5 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, signal broadened by hydrogen exchange.[2][3] |

| Pyridine H2, H6 | ~8.8 - 9.1 | Singlet / Doublet | 2H | Protons ortho to the electron-withdrawing pyridine nitrogen are significantly deshielded.[4] |

| Pyridine H4 | ~8.2 - 8.4 | Singlet / Triplet | 1H | Proton para to the nitrogen, influenced by adjacent substituents.[4] |

| Phenyl H (ortho to link) | ~7.6 - 7.8 | Doublet (d) | 2H | Part of an AA'BB' system, deshielded by proximity to the pyridine ring. |

| Phenyl H (ortho to -OCH₃) | ~7.0 - 7.2 | Doublet (d) | 2H | Shielded by the electron-donating methoxy group. |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Characteristic chemical shift for methoxy protons on an aromatic ring.[5] |

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to direct attachment to two highly electronegative oxygen atoms.[2] Carbons attached to nitrogen or oxygen are also found significantly downfield.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This standard experiment provides a single peak for each unique carbon atom.

-

Advanced Techniques (Optional): If further confirmation is needed, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Spectral Data & Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OOH | ~165 - 168 | Carbonyl carbon of an aromatic carboxylic acid, highly deshielded.[2][4] |

| Phenyl C -OCH₃ | ~160 - 162 | Aromatic carbon attached to oxygen, highly deshielded. |

| Pyridine C 2, C 6 | ~150 - 154 | Carbons adjacent to the pyridine nitrogen are significantly deshielded.[6] |

| Pyridine C 4 | ~137 - 140 | Deshielded aromatic carbon of the pyridine ring.[6] |

| Phenyl C -link | ~128 - 131 | Quaternary carbon linking the two rings. |

| Pyridine C -link | ~133 - 136 | Quaternary carbon of the pyridine ring. |

| Pyridine C 3 | ~125 - 128 | Carbon bearing the carboxyl group. |

| Phenyl C H (ortho to link) | ~127 - 129 | Aromatic methine carbons. |

| Phenyl C H (ortho to -OCH₃) | ~114 - 116 | Shielded by the electron-donating effect of the methoxy group. |

| -OC H₃ | ~55 - 56 | Characteristic shift for a methoxy carbon.[5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum will be dominated by the highly characteristic absorptions of the carboxylic acid group. The molecule's tendency to form hydrogen-bonded dimers in the solid state will cause a significant broadening of the O-H stretching band and a lowering of the C=O stretching frequency.[7][8]

Caption: Experimental workflow for FT-IR analysis.

Experimental Protocol

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster, simpler method requiring minimal sample preparation.

-

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Subtraction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.

Predicted Spectral Data & Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong | A very broad and characteristic absorption due to strong hydrogen bonding, often overlapping C-H stretches.[2][9] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | Sharp peaks appearing on top of the broad O-H band. |

| C=O Stretch (Conjugated Carboxylic Acid) | 1690 - 1715 | Strong, Sharp | The most intense peak in the spectrum. Its frequency is lowered from a typical acid (~1760 cm⁻¹) due to conjugation and H-bonding.[7][8] |

| C=C & C=N Stretch (Aromatic Rings) | 1450 - 1620 | Medium-Strong | A series of sharp peaks corresponding to the vibrations of the pyridine and phenyl rings. |

| C-O Stretch (Ether & Carboxylic Acid) | 1240 - 1320 | Strong | Asymmetric C-O-C stretch from the methoxy group and C-O stretch from the acid. |

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the extensive conjugation across the two aromatic rings creates a large π-electron system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in strong absorption of UV light at longer wavelengths (a bathochromic shift) corresponding to π → π* transitions.[7][8][10]

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or methanol are suitable choices.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M). The exact concentration should be adjusted to ensure the maximum absorbance is within the optimal instrumental range (0.2 - 1.0 a.u.).

-

Data Acquisition: Record the spectrum from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.

-

Blank Correction: Use the pure solvent as a blank to zero the instrument and correct for any solvent absorption.

Predicted Spectral Data

| Transition Type | Predicted λ_max (nm) | Rationale |

| π → π | ~260 - 290 | The extensive conjugation across the biphenyl-like system will result in a strong absorption band at a significantly longer wavelength than either benzene or pyridine alone.[7][8][10] |

| n → π | ~210 - 220 | A weaker absorption corresponding to the promotion of a non-bonding electron from the carbonyl oxygen. This may be masked by the much stronger π → π* transition.[2][7] |

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Expertise & Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the elemental formula. "Soft" ionization techniques like Electrospray Ionization (ESI) are ideal for this molecule as they typically generate the intact protonated molecule [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[11][12]

Experimental Protocol

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method. It is well-suited for polar, nitrogen-containing compounds like this one.

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition (C₁₃H₁₁NO₃). A standard quadrupole analyzer is sufficient for nominal mass confirmation.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. Positive mode is expected to show a strong signal for [M+H]⁺, while negative mode will show [M-H]⁻.

Predicted Spectral Data

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 230.076 | (Primary Ion) The protonated molecular ion. Its accurate mass confirms the molecular formula. The base peak in the positive ion ESI spectrum. |

| [M-H]⁻ | 228.061 | The deprotonated molecular ion, expected in negative ion mode. |

| [M+Na]⁺ | 252.058 | An adduct with sodium ions, commonly observed in ESI-MS. |

| Fragmentation Ions | ||

| [M+H - H₂O]⁺ | 212.065 | Loss of water from the carboxylic acid group. |

| [M+H - COOH]⁺ / [M+H - HCOOH]⁺ | 185.081 / 184.073 | Loss of the carboxyl group as a radical or formic acid, a common fragmentation pathway for carboxylic acids. The resulting fragment corresponds to the stable biphenyl core. A similar fragmentation is seen for nicotinic acid.[12][13] |

Conclusion

The structural verification of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy verifies the conjugated electronic system, and high-resolution mass spectrometry unequivocally establishes the molecular formula. Together, these methods provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of the molecule for its intended scientific applications.

References

-

Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). Available from: [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

-

NIH. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Available from: [Link]

-

ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available from: [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Available from: [Link]

-

ResearchGate. Typical UV spectra of the different compound types -from left to right.... Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for. Available from: [Link]

-

Wikipedia. Matrix-assisted laser desorption/ionization. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

-

Supporting Information. 3. Available from: [Link]

-

SlidePlayer. UV-Vis Spectroscopy. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available from: [Link]

-

ResearchGate. Fourier transform infrared spectra of (a) the nicotinic acid sample.... Available from: [Link]

-

SpectraBase. nicotinic acid, o-methoxyphenyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available from: [Link]

-

JOCPR. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available from: [Link]

-

NIH. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available from: [Link]

-

BMRB. bmse000104 Nicotinic Acid. Available from: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available from: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. preprints.org [preprints.org]

- 4. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. jocpr.com [jocpr.com]

- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 11. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CAS number and IUPAC name for 5-(4-Methoxyphenyl)nicotinic acid

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic acid for Advanced Research

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this guide delves into the compound's chemical identity, synthesis, potential mechanisms of action, and robust protocols for its evaluation.

Core Compound Identification and Physicochemical Profile

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a methoxyphenyl group at the 5-position of the pyridine ring. This substitution is of high interest in drug design for its potential to modulate the pharmacological properties of the parent nicotinic acid scaffold.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 5-(4-methoxyphenyl)pyridine-3-carboxylic acid | [1][2] |

| CAS Number | 887973-52-6 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1] |

| Synonyms | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid, 5-(4-methoxyphenyl)-3-pyridinecarboxylic acid | [1][2] |

Computed Physicochemical Properties

The following properties are computationally derived and provide insight into the molecule's behavior in biological systems, such as membrane permeability and solubility.

| Property | Value | Significance in Drug Development |

| LogP | 2.45 | Indicates moderate lipophilicity, suggesting good potential for oral absorption. |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | Suggests good cell permeability characteristics. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 3 | Key for forming interactions with biological targets. |

| Rotatable Bonds | 3 | Provides conformational flexibility for optimal target binding. |

(Data sourced from ChemScene)[1]

Synthesis and Purification Strategy

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers high yields and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[3]

Conceptual Synthetic Workflow: Suzuki Coupling

The logical approach involves coupling a halogenated nicotinic acid derivative with a methoxyphenylboronic acid.

Caption: Conceptual workflow for the synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

-

Reaction Setup: In a nitrogen-purged round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically N,N-Dimethylacetamide (DMA) and water (e.g., 4:1 ratio).

-

Catalyst Introduction: Introduce the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), under a positive flow of nitrogen.

-

Heating and Monitoring: Heat the reaction mixture to 100-120°C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. An incomplete reaction may require extended time or a moderate temperature increase.[4]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and perform an acid-base extraction. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

-

Purification: Filter the crude solid. Significant material loss can occur during purification; to mitigate this, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water) and allow it to cool slowly for recrystallization.[4]

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥98% as determined by HPLC.

Potential Pharmacological Significance and Mechanism of Action

While specific studies on this compound are not extensively published, its structural similarity to nicotinic acid (niacin) provides a strong, authoritative basis for predicting its pharmacological activity. Niacin is a well-established therapeutic agent for treating dyslipidemia.[5][6] The introduction of the methoxyphenyl moiety is a rational drug design strategy aimed at optimizing efficacy, selectivity, or pharmacokinetic properties.[7]

Primary Target: The GPR109A Receptor

Nicotinic acid's primary mechanism of action for its lipid-modifying effects is mediated through the G protein-coupled receptor GPR109A (also known as HM74A).[8] This receptor is highly expressed in adipocytes and immune cells like Langerhans cells.

-

In Adipocytes: Activation of GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[6]

-

In the Liver: The reduced FFA influx results in decreased hepatic synthesis of triglycerides (TGs). This, in turn, leads to reduced production and secretion of Very-Low-Density Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL) particles.[9]

-

Effect on HDL: Niacin also raises levels of High-Density Lipoprotein (HDL) cholesterol. It achieves this primarily by reducing the catabolism (breakdown) of apolipoprotein A-I (ApoA-I), the main protein component of HDL, in the liver.[5][9]

The common side effect of flushing is also mediated by GPR109A activation in skin Langerhans cells, which stimulates the release of prostaglandins D₂ and E₂.[9] Derivatives like this compound are explored in hopes of separating the therapeutic lipid-modifying effects from the flushing side effect.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound based on the known pathways of nicotinic acid.

Protocol for Preclinical Evaluation

To validate the therapeutic potential of this compound, a multi-step evaluation process is required, starting with in vitro assays and progressing to in vivo models.

In Vitro Assay: GPR109A Receptor Activation

Objective: To determine the potency and efficacy of the compound in activating the GPR109A receptor.

Methodology: cAMP Measurement Assay

-

Cell Culture: Use a stable cell line expressing human GPR109A, such as HEK-293 or CHO cells.

-

Assay Preparation: Plate the cells in a 96-well plate. Prior to the assay, treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Compound Treatment: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the cells. Include a known agonist (nicotinic acid) as a positive control.

-

Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels. The activation of the inhibitory GPR109A receptor by the test compound will counteract this effect.

-

Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Model: High-Cholesterol Diet-Fed Rats

Objective: To assess the antihyperlipidemic activity of the compound in a relevant animal model. This approach is standard for evaluating novel nicotinic acid derivatives.[7]

Methodology:

-

Animal Model: Use male Wistar rats. Induce hyperlipidemia by feeding them a high-cholesterol diet for 4-6 weeks.

-

Grouping: Divide the animals into groups:

-

Normal Control (standard diet)

-

Hyperlipidemic Control (high-cholesterol diet + vehicle)

-

Positive Control (high-cholesterol diet + nicotinic acid)

-

Test Groups (high-cholesterol diet + varying doses of this compound)

-

-

Dosing: Administer the compounds orally once daily for a period of 2-4 weeks.

-

Sample Collection: At the end of the study, collect blood samples after an overnight fast.

-

Biochemical Analysis: Analyze serum samples for:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

HDL-Cholesterol

-

LDL-Cholesterol (calculated or measured)

-

-

Data Analysis: Compare the lipid profiles of the test groups with the hyperlipidemic control and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in TC, TG, and LDL, coupled with an increase in HDL, would indicate promising therapeutic activity.[7]

Conclusion and Future Outlook

This compound stands as a promising candidate for further investigation in the realm of metabolic disease therapeutics. Its rational design, based on the well-understood pharmacology of nicotinic acid, provides a solid foundation for its potential as a lipid-modifying agent. The synthetic accessibility via robust methods like Suzuki coupling allows for efficient production and future analogue development. The critical next steps involve rigorous preclinical evaluation, as outlined in this guide, to fully characterize its pharmacological profile, including its potential for reduced side effects compared to its parent compound. This molecule represents a valuable tool for researchers aiming to develop next-generation therapies for cardiovascular and metabolic disorders.

References

-

HDH Pharma Inc. 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, min 98%, 1 gram. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

PubChem. 5-(2-Methoxy-5-methylphenyl)nicotinic acid. [Link]

-

PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

-

IJRDO - Journal of Biological Science. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

-

LookChem. 5-(4-(Benzyloxy)phenyl)nicotinic acid. [Link]

-

PubMed. Mechanism of action of niacin. [Link]

-

PubMed. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. [Link]

-

ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

-

eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. [Link]

-

ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link]

-

PubMed Central. pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. [Link]

-

PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. [Link]

-

PubMed. Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. [Link]

-

ResearchGate. Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. old.rrjournals.com [old.rrjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(4-Methoxyphenyl)nicotinic Acid

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 5-(4-Methoxyphenyl)nicotinic acid (CAS No: 887973-52-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions with established analytical principles to serve as a foundational resource. We delve into the compound's structural identification, physicochemical characteristics, detailed spectroscopic profile, and inherent reactivity. The guide includes standardized protocols for analytical characterization, ensuring that researchers can validate and expand upon this data in their own laboratories. The overarching goal is to equip scientists with the critical data necessary for the effective utilization of this compound as a versatile building block in modern synthetic and medicinal chemistry.

Compound Identification and General Properties

This compound is a bi-aryl compound featuring a nicotinic acid moiety linked to an anisole ring. This structural arrangement makes it a valuable scaffold in medicinal chemistry, combining the hydrogen bonding capabilities and aromatic interactions of its constituent parts. Its formal identification and core properties are summarized below.

| Identifier | Value | Source |